ZINC69391

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

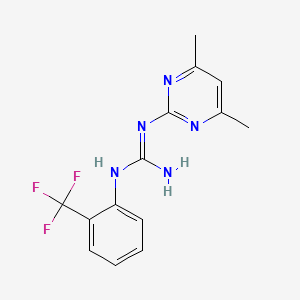

C14H14F3N5 |

|---|---|

分子量 |

309.29 g/mol |

IUPAC名 |

2-(4,6-dimethylpyrimidin-2-yl)-1-[2-(trifluoromethyl)phenyl]guanidine |

InChI |

InChI=1S/C14H14F3N5/c1-8-7-9(2)20-13(19-8)22-12(18)21-11-6-4-3-5-10(11)14(15,16)17/h3-7H,1-2H3,(H3,18,19,20,21,22) |

InChIキー |

BEZGMANANMSUSQ-UHFFFAOYSA-N |

異性体SMILES |

CC1=CC(=NC(=N1)/N=C(\N)/NC2=CC=CC=C2C(F)(F)F)C |

正規SMILES |

CC1=CC(=NC(=N1)N=C(N)NC2=CC=CC=C2C(F)(F)F)C |

製品の起源 |

United States |

Foundational & Exploratory

The Mechanism of Action of ZINC69391: A Technical Guide for Researchers

An In-depth Examination of a Novel Rac1 Inhibitor for Cancer Therapy

ZINC69391 has emerged as a promising small molecule inhibitor targeting a key signaling node in cancer progression. This technical guide provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying cellular pathways and workflows. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a deeper understanding of this compound's therapeutic potential.

Core Mechanism: Specific Inhibition of Rac1 Activation

This compound functions as a specific inhibitor of Ras-related C3 botulinum toxin substrate 1 (Rac1), a member of the Rho family of small GTPases.[1][2] Rac1 operates as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state.[2] The activation of Rac1 is mediated by Guanine Nucleotide Exchange Factors (GEFs), which facilitate the exchange of GDP for GTP.[2]

This compound exerts its inhibitory effect by directly interfering with the interaction between Rac1 and its associated GEFs.[2] The molecule achieves this by masking the critical Trp56 residue on the surface of Rac1, a key site for GEF binding.[2] This blockade prevents the conformational changes required for Rac1 activation, effectively trapping it in its inactive state. Notably, this compound has demonstrated specificity for Rac1, showing no significant inhibition of the closely related GTPase, Cdc42.[3]

This targeted inhibition of Rac1 activation disrupts a multitude of downstream signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.

Cellular and Physiological Effects of this compound

The inhibition of Rac1 by this compound triggers a cascade of anti-cancer effects, as demonstrated in various preclinical studies. These effects include the induction of apoptosis, cell cycle arrest, and the suppression of metastatic phenotypes.

Antiproliferative Activity and Cell Cycle Arrest

This compound exhibits potent antiproliferative activity across a range of cancer cell lines. This is primarily achieved through the induction of cell cycle arrest, predominantly at the G1 phase.[4] By inhibiting Rac1, this compound disrupts the signaling pathways that drive cell cycle progression, thereby halting uncontrolled cell division.

Induction of Apoptosis

A key mechanism of this compound's anti-cancer activity is the induction of programmed cell death, or apoptosis. Inhibition of the Rac1 pathway leads to the activation of pro-apoptotic signaling cascades.[2][4] A measurable outcome of this is the increased enzymatic activity of caspase-3, a critical executioner caspase in the apoptotic pathway.[2]

Anti-Metastatic Properties

Rac1 is a central regulator of the actin cytoskeleton, cell migration, and invasion, all of which are fundamental processes in cancer metastasis.[1] this compound's ability to inhibit Rac1 translates into significant anti-metastatic effects. It has been shown to interfere with actin cytoskeleton dynamics, leading to a dramatic reduction in cell migration and invasion in vitro.[4] Furthermore, in vivo studies have demonstrated that this compound can impair metastatic lung colonization in animal models.[1][2]

Quantitative Data Summary

The following tables summarize the quantitative data regarding the efficacy of this compound in various cancer cell lines.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| U937 | Histiocytic Lymphoma | 41 - 54 |

| HL-60 | Acute Promyelocytic Leukemia | 41 - 54 |

| KG1A | Acute Myelogenous Leukemia | 41 - 54 |

| Jurkat | Acute T-cell Leukemia | 41 - 54 |

Data sourced from multiple studies indicating a range of activity.[2]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's mechanism of action.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

Cell Cycle Analysis (Flow Cytometry)

-

Cell Culture and Treatment: Culture cells to approximately 70-80% confluency and treat with this compound for the desired time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

-

Fixation: Fix the cells in cold 70% ethanol while vortexing gently and store at -20°C overnight.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide) and RNase A.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to measure the DNA content.

-

Data Interpretation: Analyze the resulting histograms to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

-

Cell Treatment: Treat cells with this compound for the indicated time period.

-

Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Quadrant Analysis: Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.

In Vitro Wound Healing (Scratch) Assay for Cell Migration

-

Cell Monolayer: Grow cells to a confluent monolayer in a multi-well plate.

-

Scratch Creation: Create a "scratch" or wound in the monolayer using a sterile pipette tip.

-

Treatment: Wash the cells to remove debris and add fresh media containing this compound or vehicle control.

-

Image Acquisition: Capture images of the scratch at time 0 and at subsequent time points (e.g., 24 or 48 hours).

-

Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time to assess cell migration.

In Vivo Metastasis Model

-

Cell Injection: Inject cancer cells (e.g., via tail vein for lung metastasis) into immunocompromised mice.

-

Treatment Regimen: Administer this compound or a vehicle control to the mice according to a predetermined schedule and dosage.

-

Monitoring: Monitor the health and weight of the mice throughout the experiment.

-

Endpoint Analysis: At the end of the study, euthanize the mice and harvest the target organs (e.g., lungs).

-

Metastasis Quantification: Quantify the number and size of metastatic nodules on the surface of the organs. Histological analysis can also be performed to confirm the presence of metastatic lesions.

Conclusion

This compound represents a specific and potent inhibitor of Rac1, a critical driver of cancer progression. Its mechanism of action, centered on the disruption of the Rac1-GEF interaction, leads to a multifaceted anti-cancer response characterized by apoptosis induction, cell cycle arrest, and the inhibition of metastasis. The data and protocols presented in this guide provide a solid foundation for further research into the therapeutic applications of this compound and the development of novel anti-cancer strategies targeting the Rac1 signaling pathway.

References

- 1. Preclinical Development of Novel Rac1-GEF Signaling Inhibitors using a Rational Design Approach in Highly Aggressive Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. researchgate.net [researchgate.net]

- 4. Proapoptotic and antiinvasive activity of Rac1 small molecule inhibitors on malignant glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

ZINC69391: A Specific Inhibitor of Rac1 Signaling

A Technical Guide for Researchers and Drug Development Professionals

This document provides an in-depth technical overview of ZINC69391, a small molecule inhibitor of the Ras-related C3 botulinum toxin substrate 1 (Rac1). Rac1, a member of the Rho family of small GTPases, is a critical regulator of numerous cellular processes, including cytoskeletal dynamics, cell proliferation, migration, and survival. Its aberrant activation is implicated in the pathology of various diseases, particularly in cancer, where it plays a significant role in tumor progression and metastasis. This compound has emerged as a valuable tool for studying Rac1-mediated signaling and as a potential therapeutic agent. This guide will detail its mechanism of action, summarize key quantitative data, provide experimental protocols for its characterization, and visualize the pertinent biological pathways and experimental workflows.

Mechanism of Action

This compound functions as a specific inhibitor of Rac1 by interfering with its activation by Guanine Nucleotide Exchange Factors (GEFs).[1][2] Rho GTPases like Rac1 act as molecular switches, cycling between an inactive GDP-bound state and an active GTP-bound state.[1] GEFs facilitate the exchange of GDP for GTP, thereby activating Rac1 and enabling it to interact with downstream effector proteins.[1]

This compound specifically targets the protein-protein interaction between Rac1 and its GEFs.[1][2] It achieves this by masking the Tryptophan 56 (Trp56) residue on the surface of Rac1.[1][3] This residue is crucial for the binding of various GEFs, including Tiam1, Dock180, and P-Rex1.[1][4][5][6] By blocking this interaction, this compound prevents the GEF-mediated activation of Rac1, leading to a reduction in the levels of active, GTP-bound Rac1 (Rac1-GTP).[3][4][7] Notably, this compound has been shown to be specific for Rac1, with no significant effect on the activation of the closely related GTPase, Cdc42.[5]

Quantitative Data Summary

The inhibitory effects of this compound have been quantified in various in vitro and in vivo models. The following tables summarize the key findings.

Table 1: In Vitro Inhibitory Activity of this compound

| Assay Type | Cell Line / System | Target Interaction / Process | IC50 / Effective Concentration | Reference |

| Cell Proliferation | MDA-MB-231 (Breast Cancer) | Proliferation | 48 µM | [5][8] |

| Cell Proliferation | F3II (Breast Cancer) | Proliferation | 61 µM | [5][8] |

| Cell Proliferation | MCF-7 (Breast Cancer) | Proliferation | 31 µM | [5][8] |

| Cell Proliferation | U937 (Leukemia) | Growth | 41-54 µM (range for 4 cell lines) | [1][3] |

| Cell Proliferation | HL-60 (Leukemia) | Growth | 41-54 µM (range for 4 cell lines) | [1][3] |

| Cell Proliferation | KG1A (Leukemia) | Growth | 41-54 µM (range for 4 cell lines) | [1][3] |

| Cell Proliferation | Jurkat (Leukemia) | Growth | 41-54 µM (range for 4 cell lines) | [1][3] |

| Cell Proliferation | Human Glioma Cells | Proliferation | 0-125 µM (concentration-dependent reduction) | [3] |

| Rac1-GEF Interaction | Cell-free assay | Rac1-Tiam1 Interaction | 200 µM (significant interference) | [5][8] |

| Cell Cycle Arrest | MDA-MB-231 (Breast Cancer) | G1 Phase Arrest | 10 µM | [8] |

| Apoptosis Induction | Human Acute Leukemic Cells | Apoptosis | 50 µM | [3] |

| Caspase 3 Activity | - | Enzymatic Activity | 50-100 µM (concentration-dependent augmentation) | [3] |

| Actin Polymerization | MDA-MB-231, F3II | EGF-induced Polymerization | 50 µM | [8] |

| Cell Migration & Invasion | MDA-MB-231, F3II | Migration and Invasion | 50 µM | [8] |

Table 2: In Vivo Anti-Metastatic Activity of this compound

| Animal Model | Cancer Type | Treatment Regimen | Outcome | Reference |

| Syngeneic Mouse Model | Breast Cancer (F3II) | 25 mg/kg/day (i.p.) for 21 days | ~60% reduction in metastatic lung colonies | [3][5][8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following are protocols for key experiments used to characterize this compound.

Rac1 Activation Assay (Pull-down)

This assay is used to measure the levels of active, GTP-bound Rac1 in cell lysates.

-

Cell Lysis:

-

Affinity Precipitation:

-

Incubate a portion of the cell lysate with GST-PAK1-PBD (p21-activated kinase 1 p21-binding domain) fusion protein immobilized on glutathione-agarose beads.[10][11] The PBD of PAK1 specifically binds to the GTP-bound form of Rac1.[10]

-

Incubate at 4°C with gentle rocking to allow for the binding of active Rac1 to the beads.[11]

-

-

Washing:

-

Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

-

Elution and Detection:

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Detect the amount of pulled-down Rac1 by Western blotting using a Rac1-specific antibody.[10][12]

-

A portion of the initial cell lysate should also be run on the gel to determine the total amount of Rac1 protein.

-

Cell Proliferation Assay (MTT Assay)

This colorimetric assay is used to assess cell viability and proliferation.

-

Cell Seeding:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Treatment:

-

Treat the cells with various concentrations of this compound or a vehicle control.

-

Incubate for a specified period (e.g., 72 hours).[5]

-

-

MTT Addition:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active metabolism will convert the MTT into a purple formazan product.

-

-

Solubilization and Measurement:

-

Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

-

In Vitro Rac1-GEF Interaction Assay

This assay determines the ability of this compound to directly interfere with the binding of Rac1 to a GEF.

-

Protein Expression and Purification:

-

Binding Reaction:

-

Washing and Elution:

-

Wash the beads to remove unbound proteins.

-

Elute the protein complexes from the beads.

-

-

Detection:

Visualizations

The following diagrams illustrate the Rac1 signaling pathway, the mechanism of this compound inhibition, and a typical experimental workflow for its evaluation.

Caption: The Rac1 signaling cycle, from extracellular signals to cellular responses.

Caption: Mechanism of this compound action by masking the Trp56 residue on Rac1.

Caption: Workflow for the preclinical evaluation of this compound.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. axonmedchem.com [axonmedchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medkoo.com [medkoo.com]

- 5. Preclinical Development of Novel Rac1-GEF Signaling Inhibitors using a Rational Design Approach in Highly Aggressive Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Proapoptotic and antiinvasive activity of Rac1 small molecule inhibitors on malignant glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. Frontiers | Computational and in vitro Pharmacodynamics Characterization of 1A-116 Rac1 Inhibitor: Relevance of Trp56 in Its Biological Activity [frontiersin.org]

- 10. biocat.com [biocat.com]

- 11. Active Rac1 Detection Kit | Cell Signaling Technology [cellsignal.com]

- 12. Rac Activation Assays [cellbiolabs.com]

ZINC69391: A Targeted Approach to Rac1 Inhibition in Cancer Therapy

A Technical Guide on the Discovery, Synthesis, and Mechanism of Action of a Novel Rac1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZINC69391 is a small molecule inhibitor that has demonstrated significant potential as a targeted cancer therapeutic. Identified through a comprehensive docking-based virtual library screening, this compound selectively inhibits Rac1, a key member of the Rho family of small GTPases. Aberrant Rac1 signaling is a known driver of tumorigenesis, promoting cell proliferation, migration, and invasion. This compound effectively disrupts the interaction between Rac1 and its Guanine Nucleotide Exchange Factors (GEFs), thereby impeding its activation and downstream signaling. This technical guide provides an in-depth overview of the discovery, synthesis, and biological activity of this compound, including detailed experimental protocols and a summary of its efficacy in various cancer cell lines.

Discovery of this compound

This compound was identified from a drug-like subset of the ZINC database, containing approximately 200,000 compounds, through a docking-based virtual library screening.[1] The screen targeted the surface area of the Rac1 protein that includes the critical Trp56 residue, which is essential for the interaction with GEFs.[1] From the top 100 hits, 12 compounds were selected for in vitro characterization, leading to the identification of this compound as a potent inhibitor of cancer cell proliferation.[1]

Synthesis of this compound

While the precise, step-by-step synthesis protocol for this compound is not publicly detailed, its chemical structure, a pyrimidine derivative, suggests a plausible synthetic route based on established organic chemistry principles. The synthesis would likely involve a multi-component reaction, a common and efficient method for generating substituted pyrimidines.

A probable synthetic approach would be a three-component condensation reaction involving an amidine, a ketone, and a one-carbon source like N,N-dimethylaminoethanol. This method is known for its efficiency and tolerance of various functional groups.

Proposed Synthesis Workflow:

Caption: Proposed synthetic workflow for this compound.

Mechanism of Action

This compound functions as a specific inhibitor of Rac1, a small GTPase that acts as a molecular switch in various cellular processes. Rac1 cycles between an inactive GDP-bound state and an active GTP-bound state. This activation is mediated by GEFs. This compound exerts its inhibitory effect by interfering with the interaction between Rac1 and its GEFs, specifically by masking the Trp56 residue on the Rac1 surface. This prevents the exchange of GDP for GTP, thus locking Rac1 in its inactive state and inhibiting downstream signaling pathways that control cell proliferation, migration, and cytoskeletal organization.[1][2]

Rac1 Signaling Pathway and Inhibition by this compound:

Caption: Rac1 signaling pathway and the inhibitory action of this compound.

Biological Activity and Efficacy

This compound has demonstrated significant anti-cancer activity in a variety of cell lines, including breast cancer, glioma, and leukemia.[1][2] Its effects include the inhibition of cell proliferation, induction of apoptosis, and reduction of cell migration and invasion.[2]

Quantitative Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MDA-MB-231 | Breast Cancer | 48 | [1] |

| F3II | Breast Cancer | 61 | [1] |

| MCF7 | Breast Cancer | 31 | [1] |

| U937 | Leukemia | 41 - 54 | |

| HL-60 | Leukemia | 41 - 54 | |

| KG1A | Leukemia | 41 - 54 | |

| Jurkat | Leukemia | 41 - 54 |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the biological activity of this compound.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Workflow for MTT Assay:

Caption: Workflow for the MTT cell viability assay.

Protocol:

-

Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound and a vehicle control.

-

Incubate the plate for 72 hours at 37°C in a humidified incubator.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control and determine the IC50 value.

Cell Migration (Wound Healing) Assay

This assay assesses the ability of cells to migrate and close a "wound" created in a confluent cell monolayer.

Workflow for Wound Healing Assay:

Caption: Workflow for the wound healing cell migration assay.

Protocol:

-

Grow cells in a culture dish to form a confluent monolayer.

-

Create a linear scratch or "wound" in the monolayer using a sterile pipette tip.

-

Gently wash the cells with media to remove any detached cells.

-

Replace the media with fresh media containing the desired concentration of this compound or a vehicle control.

-

Capture images of the wound at the initial time point (T=0) and at subsequent time points (e.g., 6, 12, 24 hours).

-

Measure the width of the wound at different points for each time point and calculate the percentage of wound closure.

Rac1 Activation (Pull-Down) Assay

This assay specifically measures the amount of active, GTP-bound Rac1 in cell lysates.

Workflow for Rac1 Pull-Down Assay:

Caption: Workflow for the Rac1 activation pull-down assay.

Protocol:

-

Treat cells with this compound or a vehicle control.

-

Lyse the cells in a buffer that preserves GTPase activity.

-

Incubate the cell lysates with agarose beads coupled to a GST-fusion protein of the p21-binding domain (PBD) of PAK1. The PBD specifically binds to the active, GTP-bound form of Rac1.

-

Wash the beads several times to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the eluted proteins by SDS-PAGE and detect the amount of active Rac1 by Western blotting using a Rac1-specific antibody.

Conclusion and Future Directions

This compound has emerged as a promising lead compound for the development of novel anti-cancer therapies. Its specific mechanism of action, targeting the Rac1-GEF interaction, offers a potential advantage over less specific cytotoxic agents. Further preclinical development, including in vivo efficacy and toxicity studies, is warranted to fully evaluate its therapeutic potential. The development of more potent analogs based on the this compound scaffold also represents a promising avenue for future research.

References

ZINC69391 (CAS 303094-67-9): A Technical Guide for Researchers

An In-depth Technical Guide on the Rac1 Inhibitor ZINC69391 for Researchers, Scientists, and Drug Development Professionals.

Introduction

This compound, with the CAS number 303094-67-9, is a small molecule inhibitor that has garnered significant attention in cancer research. Identified through a virtual library screening, this compound has demonstrated notable efficacy in preclinical studies as a specific inhibitor of the Ras-related C3 botulinum toxin substrate 1 (Rac1), a key protein in cellular signaling pathways that govern cell proliferation, migration, and survival.[1][2] Its ability to interfere with the interaction between Rac1 and its guanine nucleotide exchange factors (GEFs) makes it a promising candidate for therapeutic development, particularly in the context of aggressive cancers.[3][4] This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, mechanism of action, and key experimental data and protocols.

Chemical and Physical Properties

This compound, chemically known as N'-(4,6-dimethylpyrimidin-2-yl)-N-[2-(trifluoromethyl)phenyl]guanidine, possesses a molecular formula of C14H14F3N5 and a molecular weight of 309.29 g/mol .[1][5] Its structure features a pyrimidine core linked to a trifluoromethylphenyl group via a guanidine bridge. The compound is soluble in DMSO and sparingly soluble in ethanol.[6] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 303094-67-9 | [1] |

| IUPAC Name | N'-(4,6-dimethylpyrimidin-2-yl)-N-[2-(trifluoromethyl)phenyl]guanidine | [1] |

| Molecular Formula | C14H14F3N5 | [1][5] |

| Molecular Weight | 309.29 g/mol | [1][5] |

| Calculated logP | ~3.2 | [1] |

| Solubility | Soluble in DMSO, Sparingly soluble in Ethanol | [6] |

| Storage | Dry, dark at 0-4°C (short term) or -20°C (long term) | [1] |

Synthesis

The synthesis of this compound is a multi-step process involving the formation of a pyrimidine core followed by the installation of the guanidine group.[1]

Experimental Protocol: Synthesis of this compound

Step 1: Formation of the Pyrimidine Core (Biginelli Reaction)

-

A mixture of ethyl acetoacetate, 2-(trifluoromethyl)benzaldehyde, and pyrazole carboxamidine hydrochloride is condensed under acidic conditions (HCl) in ethanol.

-

The reaction mixture is heated at 70°C to yield a dihydropyrimidine intermediate.[1]

-

The intermediate is then dehydrogenated using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to form the aromatic pyrimidine ring.[1]

Step 2: Guanidine Group Installation (Aminolysis)

-

The Boc-protected pyrimidine intermediate undergoes nucleophilic substitution with ammonia in tetrahydrofuran (THF). This step replaces the pyrazole group with a guanidine moiety.[1]

Step 3: Purification

-

The final compound is purified using standard chromatographic techniques to yield this compound.[1]

Mechanism of Action

This compound exerts its biological effects by specifically inhibiting the function of Rac1, a member of the Rho family of small GTPases.[3] Rac1 cycles between an active GTP-bound state and an inactive GDP-bound state. Guanine nucleotide exchange factors (GEFs) promote the exchange of GDP for GTP, leading to Rac1 activation.[3]

This compound functions by directly interfering with the interaction between Rac1 and its GEFs, such as Tiam1 and Dock180.[1][6] It achieves this by binding to a hydrophobic pocket on the surface of Rac1 and masking the critical Trp56 residue.[1][3] This residue is essential for the interaction with GEFs. By blocking this interaction, this compound prevents the activation of Rac1, thereby inhibiting its downstream signaling pathways that are crucial for cell proliferation, migration, and invasion.[1][3] Notably, this compound exhibits high selectivity for Rac1 over other closely related Rho GTPases like Cdc42.[1]

Biological Activity and In Vitro Data

This compound has demonstrated significant antiproliferative and pro-apoptotic effects across a range of cancer cell lines.

Antiproliferative Activity

The half-maximal inhibitory concentration (IC50) values of this compound have been determined for various cancer cell lines, highlighting its potential as an anti-cancer agent.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MDA-MB-231 | Breast Cancer | 48 | [6] |

| F3II | Breast Cancer | 61 | [6] |

| MCF-7 | Breast Cancer | 31 | [6] |

| U937 | Leukemia | 41-54 | [3] |

| HL-60 | Leukemia | 41-54 | [3] |

| KG1A | Leukemia | 41-54 | [3] |

| Jurkat | Leukemia | 41-54 | [3] |

Effects on Cell Cycle and Apoptosis

This compound has been shown to induce cell cycle arrest at the G1 phase in MDA-MB-231 cells at a concentration of 10 µM.[6] Furthermore, it promotes apoptosis, as evidenced by the increased activity of caspase 3, a key executioner caspase.[3]

Inhibition of Cell Migration and Invasion

At a concentration of 50 µM, this compound effectively inhibits EGF-induced actin polymerization, a critical process for cell motility.[6] This leads to the inhibition of migration and invasion of aggressive breast cancer cell lines such as MDA-MB-231 and F3II.[6]

In Vivo Efficacy

The anti-cancer activity of this compound has also been validated in in vivo models. In a murine model of lung metastasis using F3II breast cancer cells, administration of this compound at a dose of 25 mg/kg per day resulted in a significant reduction in the number of lung nodules.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols used in the evaluation of this compound.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cancer cells in 96-well plates at a suitable density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (typically ranging from 0 to 100 µM) for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Cell Cycle Analysis (Propidium Iodide Staining)

-

Cell Culture and Treatment: Culture cells and treat them with this compound (e.g., 10 µM for MDA-MB-231 cells) for a designated time (e.g., 24 hours).

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol.

-

Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content.

-

Data Analysis: Deconvolute the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Rac1-GEF Interaction Assay (Affinity Precipitation)

-

Cell Lysate Preparation: Prepare lysates from cells overexpressing a tagged GEF (e.g., HA-tagged Tiam1).

-

Incubation with Rac1: Incubate the cell lysates with bacterially expressed and purified GST-Rac1 immobilized on glutathione-agarose beads in the presence or absence of this compound (e.g., 100-200 µM).

-

Washing: Wash the beads to remove non-specifically bound proteins.

-

Elution and Western Blotting: Elute the bound proteins and analyze the presence of the tagged GEF by Western blotting using an anti-tag antibody (e.g., anti-HA).[6]

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. Anticancer agents derived from natural cinnamic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and structure-activity relationships of potential anticancer agents: alkylcarbamates of 3-(9-acridinylamino)-5-hydroxymethylaniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

In Vitro Efficacy of ZINC69391: A Technical Overview for Cancer Researchers

An In-depth Technical Guide on the Preclinical In Vitro Effects of the Rac1 Inhibitor, ZINC69391, on Various Cancer Cell Lines.

This technical guide provides a comprehensive analysis of the in vitro effects of this compound, a small molecule inhibitor of Ras-related C3 botulinum toxin substrate 1 (Rac1), on a variety of cancer cell lines. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource on the compound's mechanism of action, anti-proliferative and pro-apoptotic activities, and its impact on cell cycle progression and migration. All presented data is collated from peer-reviewed scientific literature.

Executive Summary

This compound is a specific inhibitor of Rac1, a member of the Rho family of GTPases that is frequently hyperactivated in various cancers and plays a pivotal role in tumorigenesis, cancer progression, invasion, and metastasis.[1][2] The compound functions by interfering with the interaction between Rac1 and its guanine nucleotide exchange factors (GEFs), thereby preventing Rac1 activation.[1][3][4] In vitro studies have demonstrated that this compound exhibits significant anti-cancer effects across a range of cancer cell lines, including those of breast, leukemia, and glioma origin. These effects are primarily manifested as inhibition of cell proliferation, induction of G1 phase cell cycle arrest, and promotion of apoptosis.[1][3][5] Furthermore, this compound has been shown to impede cancer cell migration and invasion by disrupting actin cytoskeleton dynamics.[1][5]

Quantitative Analysis of In Vitro Efficacy

The anti-proliferative activity of this compound has been quantified in several cancer cell lines. The following tables summarize the available half-maximal inhibitory concentration (IC50) values and the effects on cell cycle distribution.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| U937 | Leukemia | 41 - 54 | [3] |

| HL-60 | Leukemia | 41 - 54 | [3] |

| KG1A | Leukemia | 41 - 54 | [3] |

| Jurkat | Leukemia | 41 - 54 | [3] |

| F3II | Breast Cancer | Not explicitly stated, but showed concentration-dependent inhibition | [1] |

| MDA-MB-231 | Breast Cancer | Not explicitly stated, but showed concentration-dependent inhibition | [1] |

| MCF7 | Breast Cancer | Not explicitly stated, but showed concentration-dependent inhibition | [1] |

| LN229 | Glioma | Not explicitly stated, but reduced cell proliferation | [5] |

| U-87 MG | Glioma | Not explicitly stated, but reduced cell proliferation | [5] |

Table 2: Effect of this compound on Cell Cycle Progression in MDA-MB-231 Breast Cancer Cells

| Treatment | Cell Population in G1 Phase (%) | Cell Population in S Phase (%) | Cell Population in G2/M Phase (%) | Citation |

| Control | Not specified | Not specified | Not specified | [1] |

| This compound (10µM for 48h) | Significant increase | Not specified | Not specified | [1] |

Note: The cited study qualitatively describes a "significant G1 phase arrest" with a corresponding decrease in other phases, but does not provide specific percentages for all phases.

Key Signaling Pathways and Mechanisms of Action

This compound's primary mechanism of action is the inhibition of Rac1 activation. This is achieved by masking the Trp56 residue on the Rac1 surface, which is crucial for its interaction with GEFs like Tiam1 and Dock180.[3][4] The disruption of this interaction prevents the exchange of GDP for GTP on Rac1, thus keeping it in an inactive state.

Caption: Mechanism of this compound action on the Rac1 signaling pathway.

The inhibition of Rac1 activation by this compound leads to several downstream cellular consequences, including the downregulation of the kinase Pak1, a key effector in glioma invasion, and a reduction in EGF-induced Rac1 activation.[1][5] This ultimately results in decreased cell proliferation, cell cycle arrest, and the induction of apoptosis.[3][5]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for assessing the in vitro effects of this compound.

Cell Viability Assay (MTT Assay)

This protocol is based on the methodology described for assessing the anti-proliferative effects of this compound on breast cancer cell lines.[1]

-

Cell Seeding: Plate cancer cells (e.g., F3II, MDA-MB-231, MCF7) in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound for 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Caption: Workflow for the MTT cell viability assay.

Cell Cycle Analysis (Flow Cytometry)

This protocol is based on the methodology used to assess this compound-induced cell cycle arrest in MDA-MB-231 cells.[1]

-

Cell Synchronization and Treatment: Synchronize MDA-MB-231 cells (e.g., by serum starvation) and then treat with 10 µM this compound for 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fixation: Fix the cells in 70% ethanol at -20°C overnight.

-

Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Actin Cytoskeleton Staining

This protocol is based on the methodology for visualizing the effect of this compound on EGF-induced actin reorganization.[1]

-

Cell Culture and Treatment: Grow F3II or MDA-MB-231 cells on coverslips and serum-starve for 16 hours. Treat with 10 µM and 50 µM this compound for 1 hour.

-

EGF Stimulation: Stimulate the cells with 100 ng/mL EGF for 15 minutes.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

-

Staining: Stain the actin filaments with AlexaFluor 555-phalloidin.

-

Microscopy: Mount the coverslips and visualize the actin cytoskeleton using a fluorescence microscope.

Conclusion

The available in vitro data strongly suggests that this compound is a promising anti-cancer agent with a clear mechanism of action centered on the inhibition of the Rac1 signaling pathway. Its ability to induce cell cycle arrest and apoptosis, and to inhibit cell migration in various cancer cell lines, warrants further preclinical and clinical investigation. This technical guide provides a foundational understanding for researchers interested in exploring the therapeutic potential of this compound.

References

- 1. Preclinical Development of Novel Rac1-GEF Signaling Inhibitors using a Rational Design Approach in Highly Aggressive Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preclinical development of novel Rac1-GEF signaling inhibitors using a rational design approach in highly aggressive breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. Rac1, A Potential Target for Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Proapoptotic and antiinvasive activity of Rac1 small molecule inhibitors on malignant glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Antiproliferative Profile of ZINC69391: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZINC69391 has emerged as a promising small molecule inhibitor with significant antiproliferative properties against a range of cancer cell lines. This technical guide provides an in-depth analysis of the compound's effects, detailing its mechanism of action, quantitative efficacy, and the experimental protocols utilized for its characterization. This compound functions as a specific inhibitor of Ras-related C3 botulinum toxin substrate 1 (Rac1), a key regulator of numerous cellular processes frequently dysregulated in cancer. By interfering with the interaction between Rac1 and its guanine nucleotide exchange factors (GEFs), this compound effectively impedes downstream signaling pathways controlling cell proliferation, cell cycle progression, and apoptosis. This document synthesizes the available data to offer a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of targeting the Rac1 signaling axis.

Introduction

The Rho family of small GTPases, particularly Rac1, are critical mediators of intracellular signaling cascades that govern cell morphology, migration, and proliferation.[1][2] Aberrant Rac1 activity is a hallmark of numerous malignancies, contributing to tumor initiation, progression, and metastasis.[2][3] Consequently, the development of specific Rac1 inhibitors represents a compelling strategy for anticancer therapy. This compound was identified through a docking-based virtual screening as a compound that targets the interaction between Rac1 and its activating GEFs.[3][4] This document outlines the antiproliferative effects of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways.

Quantitative Antiproliferative Data

The antiproliferative activity of this compound has been quantified across various cancer cell lines using the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound required to inhibit cell growth by 50%. The data, primarily obtained through MTT assays, are summarized in the tables below.

Table 1: IC50 Values of this compound in Breast Cancer Cell Lines[4]

| Cell Line | Description | IC50 (µM) |

| MDA-MB-231 | Triple-Negative Breast Cancer | 48 |

| F3II | Highly Aggressive Breast Cancer | 61 |

| MCF7 | Estrogen Receptor-Positive | 31 |

Table 2: IC50 Values of this compound in Hematopoietic and Glioma Cell Lines[1][5]

| Cell Line | Cancer Type | IC50 (µM) |

| U937 | Histiocytic Lymphoma | 41 - 54 |

| HL-60 | Acute Promyelocytic Leukemia | 41 - 54 |

| KG1A | Acute Myelogenous Leukemia | 41 - 54 |

| Jurkat | Acute T-cell Leukemia | 41 - 54 |

| LN229 | Glioblastoma | Not specified |

| U-87 MG | Glioblastoma | Not specified |

Mechanism of Action: Inhibition of the Rac1 Signaling Pathway

This compound exerts its antiproliferative effects by specifically targeting the Rac1 GTPase. It functions by masking the Trp56 residue on the surface of Rac1, a critical site for the interaction with GEFs such as Tiam1 and Dock180.[1][2][5] This interference prevents the exchange of GDP for GTP, thereby locking Rac1 in its inactive state and inhibiting downstream signaling.[1][3]

Signaling Pathway Diagram

Caption: this compound inhibits the interaction between Rac1 and its GEFs.

Cellular Effects of this compound

Cell Cycle Arrest

Treatment with this compound has been shown to induce a significant arrest of cancer cells in the G1 phase of the cell cycle.[4] This effect is consistent with the role of Rac1 in promoting G1 to S phase progression.

Induction of Apoptosis

This compound triggers apoptosis in various cancer cell lines.[1][5] This is evidenced by an increase in the sub-G0/G1 cell population in cell cycle analysis and confirmed by Annexin V staining.[5] The pro-apoptotic effect is further supported by the observed concentration-dependent increase in caspase-3 enzymatic activity.[1][5]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the antiproliferative effects of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Experimental Workflow:

Caption: Workflow for determining cell viability using the MTT assay.

Methodology:

-

Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a range of concentrations of this compound and a vehicle control.

-

Incubation: The plates are incubated for 48 to 72 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.

-

Solubilization: The resulting formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

-

Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Cell viability is expressed as a percentage of the control, and IC50 values are calculated.

Cell Cycle Analysis

This technique is used to determine the distribution of cells in the different phases of the cell cycle.

Experimental Workflow:

Caption: Workflow for cell cycle analysis using flow cytometry.

Methodology:

-

Cell Treatment: Cells are treated with this compound for a specified duration.

-

Cell Harvest and Fixation: Cells are harvested, washed, and fixed, typically with cold 70% ethanol.

-

Staining: Fixed cells are stained with a DNA-intercalating dye, such as propidium iodide (PI), in the presence of RNase to eliminate RNA staining.

-

Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.

-

Data Analysis: The resulting data is plotted as a histogram, and the percentage of cells in the G0/G1, S, and G2/M phases is quantified.

Apoptosis Assay (Annexin V/PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental Workflow:

Caption: Workflow for apoptosis detection by Annexin V/PI staining.

Methodology:

-

Cell Treatment: Cells are treated with this compound.

-

Cell Harvesting: Cells are harvested and washed.

-

Staining: Cells are resuspended in a binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI).

-

Incubation: The cells are incubated in the dark.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the populations of live (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.

Rac1 Activation Assay (Pull-down Assay)

This assay is used to measure the levels of active, GTP-bound Rac1.

Methodology:

-

Cell Lysis: Cells are lysed in a buffer that preserves GTPase activity.

-

Pull-down: Cell lysates are incubated with a GST-fusion protein containing the p21-binding domain (PBD) of PAK1, which specifically binds to GTP-bound Rac1. This complex is then pulled down using glutathione-sepharose beads.

-

Washing: The beads are washed to remove non-specifically bound proteins.

-

Elution and Western Blotting: The bound proteins are eluted and subjected to SDS-PAGE, followed by Western blotting using an anti-Rac1 antibody to detect the levels of active Rac1.

Conclusion

This compound is a specific inhibitor of Rac1 that demonstrates significant antiproliferative effects in a variety of cancer cell lines. Its mechanism of action, involving the disruption of the Rac1-GEF interaction, leads to G1 cell cycle arrest and the induction of apoptosis. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for further investigation into the therapeutic potential of this compound and for the development of novel anticancer agents targeting the Rac1 signaling pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Preclinical Development of Novel Rac1-GEF Signaling Inhibitors using a Rational Design Approach in Highly Aggressive Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Rac1 Signaling: From Intestinal Homeostasis to Colorectal Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

The Antimetastatic Potential of ZINC69391: A Technical Overview for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the preclinical evidence supporting the antimetastatic potential of ZINC69391, a novel small molecule inhibitor of Rac1 GTPase. Discovered through a docking-based virtual library screening, this compound has demonstrated significant promise in preclinical models of aggressive cancers, particularly breast cancer, by targeting key cellular processes involved in metastasis.[1][2] This document provides a comprehensive summary of the available quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways and experimental workflows.

Core Findings and Data Presentation

This compound exerts its antimetastatic effects by specifically inhibiting the Rac1 signaling pathway, a critical regulator of cell motility, proliferation, and survival.[1][2][3] The compound has been shown to block the interaction between Rac1 and its guanine nucleotide exchange factors (GEFs), such as Tiam1 and P-Rex1, thereby preventing Rac1 activation.[1][4] This inhibition leads to a cascade of downstream effects that collectively impair the metastatic cascade.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Cancer Type | Assay | Endpoint | IC50 Value | Reference |

| U937 | Histiocytic Lymphoma | Proliferation | Cell Growth Inhibition | 41-54 µM | [3] |

| HL-60 | Acute Promyelocytic Leukemia | Proliferation | Cell Growth Inhibition | 41-54 µM | [3] |

| KG1A | Acute Myelogenous Leukemia | Proliferation | Cell Growth Inhibition | 41-54 µM | [3] |

| Jurkat | Acute T-cell Leukemia | Proliferation | Cell Growth Inhibition | 41-54 µM | [3] |

| Breast Cancer Cell Lines | Breast Cancer | Proliferation | Cell Viability (MTT Assay) | Concentration-dependent inhibition | [1] |

| Glioma Cells | Glioma | Proliferation | Cell Growth Inhibition | Not specified | [3][5] |

Table 2: In Vivo Antimetastatic Efficacy of this compound

| Preclinical Model | Cancer Type | Treatment | Key Finding | Reference |

| Syngeneic Mouse Model (BALB/c) | Breast Cancer | 25 mg/kg/day this compound (i.p.) | ~60% reduction in total metastatic lung colonies | [1][5] |

| Syngeneic Mouse Model (BALB/c) | Breast Cancer | 25 mg/kg/day this compound (i.p.) | Significant reduction in metastases larger than 1 mm in diameter | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these preclinical findings. The following sections outline the key experimental protocols employed in the evaluation of this compound.

Virtual Screening for Rac1 Inhibitors

The identification of this compound was achieved through a docking-based virtual screening of a drug-like subset of the ZINC database, comprising approximately 200,000 compounds.[1] The crystal structure of Rac1 (PDB ID: 1MH1) was utilized as the target, with the screening focused on the surface containing Trp56, a key residue for GEF interaction.[1][3] The eHITS software was employed for the docking-based virtual screening.[1]

In Vitro Rac1-GEF Interaction Assay

To validate the interference of this compound with the Rac1-GEF interaction, an affinity precipitation assay was performed.[1]

-

Protein Expression: Constitutively active HA-tagged Tiam1 was expressed in HEK-293T cells, while Rac1 was bacterially expressed and immobilized on Glutathione Agarose Beads.

-

Incubation: Lysates from Tiam1-expressing cells were incubated with the Rac1-coated beads in the presence of varying concentrations of this compound (100 and 200 µM).

-

Detection: The amount of Tiam1 that co-precipitated with Rac1 was determined by Western blot analysis using an anti-HA antibody.

Cell Viability Assay (MTT Assay)

The antiproliferative effects of this compound on various cancer cell lines were assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]

-

Cell Seeding: Cancer cells were seeded in 96-well plates and allowed to adhere overnight.

-

Treatment: Cells were treated with various concentrations of this compound for 72 hours.

-

MTT Incubation: MTT solution was added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization and Measurement: The formazan crystals were solubilized, and the absorbance was measured at a specific wavelength to determine cell viability relative to untreated controls.

Cell Migration Assay

The impact of this compound on cancer cell migration was evaluated, a critical step in the metastatic process.[1] While the specific type of migration assay (e.g., wound healing, transwell) is not detailed in the provided sources, a general protocol can be inferred.

-

Cell Culture: A confluent monolayer of cancer cells is created.

-

"Wound" Creation/Seeding: A scratch is made in the monolayer, or cells are seeded into the upper chamber of a transwell insert.

-

Treatment: Cells are treated with this compound.

-

Migration Monitoring: The closure of the wound or the migration of cells to the lower chamber is monitored and quantified over time.

In Vivo Experimental Metastasis Model

A syngeneic mouse model was utilized to assess the in vivo antimetastatic efficacy of this compound.[1]

-

Cell Line: 2x10^5 viable F3II breast cancer cells were used.[1]

-

Animal Model: Adult female BALB/c mice were used.[1]

-

Cell Administration: Cells were administered intravenously (i.v.) on day 0.[1]

-

Treatment Regimen: Mice were treated daily with intraperitoneal (i.p.) injections of this compound at a dose of 25 mg/kg body weight from day 0 to day 21.[1]

-

Metastasis Quantification: On day 21, mice were sacrificed, and the lungs were excised. Superficial lung metastases were counted under a dissecting microscope.[1]

Visualizing the Molecular Mechanisms and Workflows

To further elucidate the role of this compound, the following diagrams, generated using the DOT language, illustrate the targeted signaling pathway and the experimental workflow.

Signaling Pathway of Rac1 Inhibition by this compound

Experimental Workflow for Preclinical Evaluation of this compound

Conclusion and Future Directions

The preclinical data strongly support the antimetastatic potential of this compound. By inhibiting the Rac1 signaling pathway, this compound effectively reduces cancer cell proliferation, migration, and in vivo metastasis in preclinical models of aggressive cancers. The development of more potent analogs, such as 1A-116, further underscores the therapeutic promise of targeting this pathway.[1][2][4] Future research should focus on comprehensive pharmacokinetic and toxicological profiling of this compound and its analogs to facilitate their translation into clinical settings. Additionally, exploring the efficacy of these inhibitors in combination with standard-of-care chemotherapies could reveal synergistic effects and provide new avenues for cancer treatment.

References

- 1. Preclinical Development of Novel Rac1-GEF Signaling Inhibitors using a Rational Design Approach in Highly Aggressive Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preclinical development of novel Rac1-GEF signaling inhibitors using a rational design approach in highly aggressive breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. Targeting Rac and Cdc42 GTPases in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

Understanding the binding site of ZINC69391 on Rac1

An In-depth Technical Guide to the Binding Site of ZINC69391 on Rac1

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the binding interaction between the small molecule inhibitor this compound and the Ras-related C3 botulinum toxin substrate 1 (Rac1), a key regulator of numerous cellular processes. Deregulation of Rac1 signaling is implicated in various pathologies, including cancer, making it a critical target for therapeutic intervention. This document details the mechanism of action of this compound, summarizes key quantitative data, outlines experimental protocols for studying this interaction, and visualizes the relevant biological and experimental frameworks.

Introduction to Rac1 and its Signaling Pathway

Rac1 is a member of the Rho family of small GTPases that functions as a molecular switch in cells.[1][2] It cycles between an inactive GDP-bound state and an active GTP-bound state.[1] This cycle is tightly regulated by two main classes of proteins:

-

Guanine Nucleotide Exchange Factors (GEFs): These proteins promote the exchange of GDP for GTP, leading to the activation of Rac1.[1]

-

GTPase-Activating Proteins (GAPs): GAPs enhance the intrinsic GTP hydrolysis activity of Rac1, converting it back to the inactive GDP-bound form.[1]

Once activated, Rac1 interacts with a multitude of downstream effector proteins to control a wide array of cellular functions, including actin cytoskeleton organization, cell proliferation, migration, and adhesion.[1] Given its central role in these processes, aberrant Rac1 activity is frequently associated with cancer progression, invasion, and metastasis.[3][4]

Rac1 Signaling Pathway Diagram

Caption: The Rac1 signaling pathway, illustrating the activation cycle and the inhibitory action of this compound.

This compound: A Specific Inhibitor of Rac1

This compound was identified through a docking-based virtual library screening as a small molecule inhibitor of Rac1.[3] Its primary mechanism of action is the interference with the interaction between Rac1 and its activating GEFs.[1][3]

Binding Site and Mechanism of Action

This compound specifically targets the Rac1 surface, masking the critical Tryptophan 56 (Trp56) residue.[1][3] This residue is essential for the recognition and binding of various GEFs.[3] By sterically hindering the access of GEFs to this site, this compound prevents the GDP-GTP exchange, thereby locking Rac1 in its inactive conformation. This inhibitory action has been shown to be specific, as this compound does not significantly affect the activity of the closely related GTPase, Cdc42.[3][5]

Quantitative Data on this compound Activity

The inhibitory effects of this compound and its more potent analog, 1A-116, have been quantified in various cancer cell lines.

| Compound | Cell Line | Assay | IC50 Value | Reference |

| This compound | U937, HL-60, KG1A, Jurkat | Cell Growth Inhibition | 41 - 54 µM | [1] |

| This compound | F3II (Breast Cancer) | Antiproliferative Activity | ~60 µM | [3] |

| 1A-116 | F3II (Breast Cancer) | Antiproliferative Activity | 4 µM | [3] |

Experimental Protocols for Studying this compound-Rac1 Interaction

The characterization of the binding and functional effects of this compound on Rac1 has been accomplished through a series of established experimental procedures.

Identification of this compound

-

Docking-Based Virtual Screening: A large library of drug-like compounds from the ZINC database was screened in silico to identify molecules with high docking scores to the GEF-binding site on Rac1, specifically targeting the region around Trp56.[3]

In Vitro Validation of Binding

-

Affinity Precipitation (Pull-Down) Assay:

-

Bacterially expressed and purified Rac1 is immobilized on Glutathione Agarose Beads.

-

Lysates from cells overexpressing a constitutively active, HA-tagged GEF (e.g., Tiam1) are prepared.

-

The immobilized Rac1 is incubated with the GEF-containing lysate in the presence of varying concentrations of this compound.

-

The beads are washed to remove unbound proteins.

-

The protein complexes are eluted and subjected to Western blot analysis using an anti-HA antibody to detect the amount of GEF that co-precipitated with Rac1. A reduction in the HA signal indicates that this compound is interfering with the Rac1-GEF interaction.[3][5]

-

Cellular Assays for Functional Effects

-

Rac1 Activation Assay (Pull-Down):

-

Cells are treated with this compound for a specified time.

-

Cells are stimulated with a Rac1 activator, such as Epidermal Growth Factor (EGF).

-

Cell lysates are incubated with a construct containing the p21-binding domain (PBD) of a Rac1 effector (like PAK1), which specifically binds to active, GTP-bound Rac1.

-

The PBD-bound Rac1 is pulled down and the amount of active Rac1 is quantified by Western blotting.[3]

-

-

Cell Proliferation/Viability Assay (MTT Assay):

-

Cells are seeded in 96-well plates and treated with a range of this compound concentrations.

-

After a defined incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the wells.

-

Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

-

The formazan is solubilized, and the absorbance is measured to determine the percentage of viable cells relative to an untreated control.[3]

-

-

Cell Cycle Analysis:

-

Cells are treated with this compound.

-

Cells are harvested, fixed, and stained with a DNA-intercalating dye (e.g., propidium iodide).

-

The DNA content of individual cells is measured by flow cytometry to determine the distribution of cells in the G1, S, and G2/M phases of the cell cycle.[3]

-

Experimental Workflow Diagram

Caption: A typical experimental workflow for the identification and characterization of this compound as a Rac1 inhibitor.

Conclusion and Future Directions

This compound represents a promising lead compound for the development of novel anticancer therapies by targeting the Rac1 signaling pathway.[3] Its specific mechanism of action, which involves the direct interference with Rac1-GEF interactions by masking the Trp56 residue, provides a clear rationale for its inhibitory effects on cancer cell proliferation and migration.[1][3] The development of more potent analogs, such as 1A-116, demonstrates the potential for structure-activity relationship studies to further optimize the therapeutic efficacy of this class of inhibitors.[3] Future research should focus on comprehensive preclinical and clinical evaluations to establish the safety and efficacy of these compounds in relevant cancer models.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. Rac1 GTPase: A “Rac” of All Trades - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preclinical Development of Novel Rac1-GEF Signaling Inhibitors using a Rational Design Approach in Highly Aggressive Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are RAC1 inhibitors and how do they work? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

ZINC69391: A Small Molecule Modulator of Actin Cytoskeleton Reorganization

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The actin cytoskeleton is a dynamic and intricate network of filaments crucial for a multitude of cellular processes, including cell motility, shape, division, and intracellular transport.[1][2] Its reorganization is tightly regulated by a complex interplay of signaling molecules and actin-binding proteins.[3][4] Small molecules that can modulate this intricate machinery are invaluable tools for both basic research and therapeutic development. This guide focuses on ZINC69391, a small molecule identified as a specific inhibitor of Rac1, a key member of the Rho family of small GTPases that are central regulators of the actin cytoskeleton.[5] this compound has been shown to block the interaction between Rac1 and its guanine nucleotide exchange factors (GEFs), thereby preventing Rac1 activation.[6][7] This inhibitory action leads to significant effects on actin-dependent cellular functions, including the inhibition of actin cytoskeleton reorganization, cell migration, and proliferation in various cancer cell lines.[8][9][10] This document provides a comprehensive overview of the reported effects of this compound, detailed experimental protocols for studying such effects, and a depiction of the underlying signaling pathways.

Introduction to this compound and the Actin Cytoskeleton

The actin cytoskeleton is a highly dynamic structure composed of globular actin (G-actin) monomers that polymerize to form filamentous actin (F-actin).[3] The constant assembly and disassembly of these filaments, along with their organization into diverse structures like stress fibers, lamellipodia, and filopodia, drive essential cellular activities.[11] The Rho family of small GTPases, which includes RhoA, Rac1, and Cdc42, are master regulators of actin dynamics.[1][12] These proteins act as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound state.[5]

This compound is a small molecule that has been identified as a specific inhibitor of Rac1.[5][7] It functions by interfering with the interaction between Rac1 and its activating GEFs, such as Tiam1 and P-Rex1.[8] By preventing GEF-mediated nucleotide exchange, this compound effectively traps Rac1 in its inactive GDP-bound form.[5] This inhibition of Rac1 signaling has been shown to have profound effects on the actin cytoskeleton, leading to the disruption of actin-based structures and the impairment of cell migration and invasion, particularly in aggressive cancer cells.[8][9]

Quantitative Data on the Effects of this compound

The biological activity of this compound has been quantified in several studies, particularly in the context of cancer cell biology. The following tables summarize the key findings regarding its impact on cell migration and proliferation.

Table 1: Effect of this compound on Cell Migration (Wound Healing Assay) [8]

| Cell Line | Treatment | Concentration (µM) | Wound Closure (%) | Statistical Significance |

| F3II | Control (FBS) | - | ~95% | - |

| This compound | 10 | ~50% | p < 0.001 | |

| This compound | 50 | ~25% | p < 0.001 | |

| MDA-MB-231 | Control (FBS) | - | ~80% | - |

| This compound | 10 | ~40% | p < 0.01 | |

| This compound | 50 | ~20% | p < 0.001 |

Table 2: Antiproliferative Activity of this compound (IC50 Values) [5]

| Cell Line | Cell Type | IC50 (µM) |

| U937 | Human leukemia | ~41 |

| HL-60 | Human leukemia | ~45 |

| KG1A | Human leukemia | ~50 |

| Jurkat | Human leukemia | ~54 |

Signaling Pathways Modulated by this compound

This compound exerts its effects by targeting the Rac1 signaling pathway, a critical regulator of actin cytoskeleton dynamics. The following diagram illustrates the canonical Rac1 signaling cascade and the point of intervention by this compound.

References

- 1. Rho GTPases and the actin cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. knowledge.uchicago.edu [knowledge.uchicago.edu]

- 3. Actin-Associated Proteins and Small Molecules Targeting the Actin Cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. cancer-research-network.com [cancer-research-network.com]

- 6. researchgate.net [researchgate.net]

- 7. axonmedchem.com [axonmedchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Preclinical Development of Novel Rac1-GEF Signaling Inhibitors using a Rational Design Approach in Highly Aggressive Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Proapoptotic and antiinvasive activity of Rac1 small molecule inhibitors on malignant glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.biologists.com [journals.biologists.com]

- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]

Initial Studies of ZINC69391 in Glioma Cell Lines: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malignant gliomas, particularly glioblastoma, are aggressive brain tumors with a grim prognosis, largely due to their highly invasive nature.[1] The small GTPase Rac1, a key regulator of the actin cytoskeleton, has been identified as a critical player in glioma cell migration and invasion, making it a promising therapeutic target.[1][2] This whitepaper provides a detailed technical guide on the initial preclinical studies of ZINC69391, a small molecule inhibitor of Rac1, in glioma cell lines. This compound was identified through computational screening and has demonstrated potential as an anti-glioma agent by interfering with Rac1 signaling pathways.[1][3] This document summarizes the quantitative data from these foundational studies, outlines the experimental protocols, and visualizes the key signaling pathways and workflows.

Data Presentation

The following tables summarize the key quantitative findings from the initial investigations of this compound in the human glioma cell lines LN229 and U-87 MG.

Table 1: Cytotoxicity of this compound in Glioma Cell Lines

| Cell Line | IC50 (µM) after 72h |

| LN229 | ~50 |

| U-87 MG | ~60 |

Data extracted and estimated from concentration-dependent cell viability curves presented in Cardama et al., 2014.[1]

Table 2: Effect of this compound on Cell Cycle Distribution in LN229 Glioma Cells

| Treatment | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| Control | ~45% | ~35% | ~20% |

| This compound (10 µM) | ~65% | ~20% | ~15% |

Data estimated from cell cycle analysis histograms in Cardama et al., 2014.[1]

Table 3: Induction of Apoptosis by this compound in LN229 Glioma Cells

| Treatment | Apoptosis Detection Method | Observation |

| This compound (10 µM and 50 µM) | Annexin V Staining | Increased number of apoptotic cells observed at 6 hours post-treatment. |

| This compound (10 µM and 50 µM) | TUNEL Assay | Increased number of TUNEL-positive cells observed at 6 hours post-treatment. |

Qualitative observations as reported in Cardama et al., 2014. Quantitative percentages were not provided in the text.[1]

Signaling Pathway

This compound exerts its effects by targeting the Rac1 signaling pathway, which is crucial for cell migration and proliferation. The compound was designed to interfere with the interaction between Rac1 and its guanine nucleotide exchange factors (GEFs), thereby preventing the activation of Rac1.[1][3] A key GEF implicated in glioma invasion is Dock180.[1] By blocking the Rac1-Dock180 interaction, this compound reduces the levels of active, GTP-bound Rac1.[1] This, in turn, leads to the downregulation of downstream effectors such as p21-activated kinase 1 (Pak1), a kinase involved in cytoskeletal dynamics and cell motility.[1] The inhibition of the Dock180/Rac1/Pak1 signaling axis ultimately results in decreased cell proliferation, cell cycle arrest at the G1 phase, and induction of apoptosis, along with a significant impairment of cell migration and invasion.[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Culture

Human glioma cell lines LN229 and U-87 MG were cultured in Dulbecco’s Modified Eagle’s Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM glutamine, and 80 µg/mL gentamicin. Cells were maintained in a humidified atmosphere of 5% CO2 at 37°C.

Cell Proliferation Assay (MTT Assay)

-

Cells were seeded in 96-well plates at a density of 2.5 x 10^4 cells per well.

-

After 24 hours, cells were treated with various concentrations of this compound for 72 hours.

-

Following treatment, 20 µL of 5 mg/mL 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well and incubated for 4 hours at 37°C.

-

The medium was then removed, and the formazan crystals were dissolved in 100 µL of dimethyl sulfoxide (DMSO).

-

Absorbance was measured at 570 nm using a microplate reader.

-

The half-maximal inhibitory concentration (IC50) was calculated from the concentration-response curves.

Cell Cycle Analysis

-

LN229 cells were seeded and allowed to attach.

-

Cells were synchronized by serum starvation for 24 hours.

-

Following synchronization, cells were treated with 10 µM this compound in complete medium for 24 hours.

-

Cells were then harvested, washed with phosphate-buffered saline (PBS), and fixed in 70% ethanol at -20°C overnight.

-

Fixed cells were washed with PBS and incubated with RNase A (100 µg/mL) and propidium iodide (50 µg/mL) for 30 minutes at 37°C in the dark.

-

The DNA content was analyzed by flow cytometry, and the percentage of cells in each phase of the cell cycle (G1, S, and G2/M) was determined.

Apoptosis Assays

Annexin V Staining:

-

LN229 cells were grown on glass coverslips and treated with 10 µM and 50 µM this compound for 6 hours.

-

Cells were then stained with an Annexin V-Alexa Fluor 488 and propidium iodide kit according to the manufacturer's protocol.

-

Apoptotic cells (Annexin V positive) were visualized and counted using fluorescence microscopy.

TUNEL Assay:

-

LN229 cells were treated as described for the Annexin V assay.

-

Apoptosis was detected using the DeadEnd™ Fluorometric TUNEL System following the manufacturer's instructions.

-

TUNEL-positive cells were identified by fluorescence microscopy.

Rac1 Activation Assay

-

Serum-starved LN229 cells were treated with different concentrations of this compound for 1 hour, followed by stimulation with 100 ng/mL epidermal growth factor (EGF) for 15 minutes.

-

Cells were lysed, and protein concentrations were normalized.

-

An aliquot of the lysate was used to determine total Rac1 levels.

-

The remaining lysate was incubated with GST-Pak-PBD (p21-binding domain) beads to pull down active GTP-bound Rac1.

-

The pulled-down complexes were analyzed by Western blotting using an anti-Rac1 antibody.

Transwell Migration and Invasion Assays

Migration Assay:

-

Transwell inserts with 8 µm pore size were used.

-

The lower chamber was filled with DMEM containing 10% FBS as a chemoattractant.

-

LN229 cells (1 x 10^5) in serum-free DMEM, with or without this compound, were added to the upper chamber.

-

After 24 hours of incubation, non-migrated cells on the upper surface of the membrane were removed with a cotton swab.

-